3-(piperazin-1-ylmethyl)-2H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-(piperazin-1-ylmethyl)-2H-indazole |
InChI |
InChI=1S/C12H16N4/c1-2-4-11-10(3-1)12(15-14-11)9-16-7-5-13-6-8-16/h1-4,13H,5-9H2,(H,14,15) |
InChI Key |
HYNJYYZAQMKHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C3C=CC=CC3=NN2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Piperazin 1 Ylmethyl 2h Indazole and Its Analogues
Direct and Indirect Approaches to Constructing the 2H-Indazole Core
The synthesis of the 2H-indazole core is a critical first step and can be achieved through a variety of direct and indirect methods, including cyclization reactions and precursor modifications, with a key challenge being the control of regioselectivity.
Cyclization Reactions and Precursor Modifications
A range of cyclization strategies has been developed to form the 2H-indazole ring. One-pot condensation followed by a Cadogan reductive cyclization is a notable method. researchgate.net This approach typically involves the reaction of ortho-nitrobenzaldehydes with primary amines to form an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization to yield the 2H-indazole. researchgate.net
Another powerful technique is the [3+2] dipolar cycloaddition of sydnones with arynes. nih.govnih.gov This method is known for its efficiency and mild reaction conditions, often resulting in high yields of the desired 2H-indazole without contamination from the 1H-isomer. nih.govnih.gov The reaction proceeds via an initial cycloaddition to form a bicyclic adduct, which then extrudes carbon dioxide to afford the final product. nih.gov
Transition metal-catalyzed reactions have also proven effective. For instance, rhodium(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. rsc.org Similarly, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines can yield 2-aryl-2H-indazoles.
The table below summarizes various cyclization methods for the synthesis of the 2H-indazole core.
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| o-Nitrobenzaldehydes and primary amines | Tri-n-butylphosphine, i-PrOH, 80 °C | Substituted 2H-indazoles | Moderate to excellent | researchgate.netbiomedres.us |
| Sydnones and silylaryl triflates | CsF or TBAF, MeCN or THF | 2,3-Disubstituted 2H-indazoles | Good to excellent | nih.govnih.gov |
| Azobenzenes and aldehydes | [Cp*RhCl2]2, AgSbF6, AcOH, DCE, 80 °C | N-Aryl-2H-indazoles | Good to excellent | rsc.org |
| 2-Bromobenzyl bromides and arylhydrazines | Pd catalyst, Cs2CO3, t-Bu3PHBF4, DMSO, 120 °C | 2-Aryl-2H-indazoles | Up to 79% | nih.gov |
Regioselective Synthesis of 2H-Indazole Isomers
Achieving regioselectivity in indazole synthesis is paramount, as direct alkylation of the indazole ring often yields a mixture of N1 and N2 isomers. organic-chemistry.org The 1H-indazole is generally the thermodynamically more stable tautomer, while the 2H-indazole is often the kinetic product. commonorganicchemistry.com
Several strategies have been developed to selectively obtain the 2H-indazole isomer. One approach involves the direct alkylation of indazoles with various electrophiles under specific conditions. For example, the use of gallium/aluminum or aluminum-mediated direct alkylation with allyl and benzyl (B1604629) bromides, as well as α-bromocarbonyl compounds, has been shown to be highly regioselective for the N2 position. organic-chemistry.org
Another method to control regioselectivity is through the choice of synthetic route. The Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates, for instance, selectively produces 2H-indazoles. researchgate.net Similarly, the [3+2] dipolar cycloaddition of sydnones and arynes exclusively yields the 2H-indazole isomer. nih.govnih.gov
The following table highlights methods that afford regioselective synthesis of 2H-indazoles.
| Method | Key Reagents/Catalysts | Substrates | Regioselectivity | Reference |
| Direct Alkylation | Ga/Al or Al mediation | Indazoles and various bromides | High for N2 | organic-chemistry.org |
| Condensation-Cadogan Reductive Cyclization | Tri-n-butylphosphine | o-Nitrobenzaldehydes and amines | Selective for 2H-indazoles | researchgate.net |
| [3+2] Dipolar Cycloaddition | - | Sydnones and arynes | Exclusive formation of 2H-indazoles | nih.govnih.gov |
| Copper-Catalyzed Three-Component Reaction | Copper(I) oxide nanoparticles | 2-Bromobenzaldehydes, primary amines, sodium azide | Selective for 2H-indazoles | oarjbp.com |
Strategies for Introducing the Piperazin-1-ylmethyl Moiety at the 3-Position
Once the 2H-indazole core is established, the next critical step is the introduction of the piperazin-1-ylmethyl group at the C3 position. This can be accomplished through several synthetic strategies, including classic named reactions and modern catalytic methods.
Mannich-Type Reactions and Alkylation Strategies
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, formaldehyde (B43269), and a primary or secondary amine. organic-chemistry.org While direct Mannich reactions on the 2H-indazole ring at the C3 position are not extensively documented, the general principle can be applied. A plausible approach involves the reaction of a 2H-indazole with formaldehyde and piperazine (B1678402). However, controlling the regioselectivity can be challenging, as the N-H proton of the piperazine can also participate in the reaction. One documented synthesis describes the reaction of 1H-indazole with formaldehyde and piperazine to yield 3-((piperazin-1-yl)methyl)-1H-indazole, which highlights the feasibility of this approach for the indazole scaffold in general. nih.gov
An alternative and often more controlled strategy is a two-step alkylation process. This would involve the initial synthesis of a 3-(halomethyl)-2H-indazole intermediate. This reactive intermediate can then undergo nucleophilic substitution with piperazine to afford the desired 3-(piperazin-1-ylmethyl)-2H-indazole. This method allows for a more controlled introduction of the piperazine moiety.
Reductive Amination Protocols for Piperazine Incorporation
Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. commonorganicchemistry.com This strategy is particularly well-suited for the synthesis of this compound. The key precursor for this approach is a 2H-indazole-3-carbaldehyde. Several methods exist for the synthesis of this intermediate, including the intramolecular oxidation/cyclization of 2-(ethynyl)aryltriazenes in the presence of an arylsulfinic acid. nih.gov Rhodium(III)-catalyzed reactions have also been employed for the synthesis of 2H-indazole-3-carbaldehydes. researchgate.net
Once the 2H-indazole-3-carbaldehyde is obtained, it can be reacted with piperazine in the presence of a suitable reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent commonly used for this transformation, often in a solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.comharvard.edu The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced to the desired amine. nih.gov
The table below outlines the general conditions for reductive amination.
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Catalyst (optional) | Reference |
| Various aldehydes and ketones | Primary and secondary amines | Sodium triacetoxyborohydride | 1,2-Dichloroethane (DCE) | Acetic acid (for ketones) | commonorganicchemistry.comharvard.edu |
| Aldehydes | Primary amines | Sodium borohydride | Methanol | - | commonorganicchemistry.com |
| Aldehydes and ketones | Primary and secondary amines | Sodium cyanoborohydride | Methanol | Lewis acids (e.g., Ti(iPrO)₄, ZnCl₂) | oarjbp.com |
Coupling Reactions (e.g., Suzuki, Heck, Chan-Lam) in Hybrid Scaffold Construction
Modern cross-coupling reactions provide powerful tools for the construction of complex molecular architectures, including those containing both indazole and piperazine moieties.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. researchgate.net While a direct one-step coupling to form the piperazin-1-ylmethyl group is not typical, a multi-step strategy can be employed. For instance, a 3-halo-2H-indazole can be coupled with a suitable boronic ester, such as one bearing a protected aminomethyl group or a formyl group equivalent. Subsequent deprotection and reaction with piperazine, or reductive amination of the formyl group, would lead to the target molecule. The Suzuki-Miyaura coupling has been successfully used for the C3-vinylation of unprotected 3-iodoindazoles, demonstrating the feasibility of C-C bond formation at this position. asianpubs.org
The Heck reaction , which forms carbon-carbon bonds between an unsaturated halide and an alkene, could also be envisioned in a multi-step approach. For example, a 3-halo-2H-indazole could be coupled with an appropriately substituted alkene that can be later converted to the piperazin-1-ylmethyl group.
The Chan-Lam coupling is a copper-catalyzed method for forming carbon-heteroatom bonds, typically C-N or C-O bonds. nih.gov This reaction could be used to directly couple a 3-boro-2H-indazole derivative with piperazine, although this would result in a direct C-N bond at the 3-position rather than the desired methylene-bridged linkage. However, Chan-Lam coupling is a valuable tool for constructing hybrid molecules containing both indazole and piperazine rings through different linkages.
The following table provides a general overview of these coupling reactions in the context of indazole functionalization.
| Coupling Reaction | Catalyst/Reagents | Substrates | Bond Formed | Reference |
| Suzuki-Miyaura | Palladium catalyst, base | 3-Haloindazoles and boronic acids/esters | C-C | researchgate.netasianpubs.org |
| Heck | Palladium catalyst, base | 3-Haloindazoles and alkenes | C-C | |
| Chan-Lam | Copper catalyst, oxidant | Indazoles and boronic acids or amines | C-N | nih.gov |
Functionalization and Diversification of the Piperazine Ring
The piperazine ring is a common feature in many FDA-approved drugs, yet its structural diversity is often confined to substitutions at the nitrogen atoms. researchgate.net The secondary amine of the piperazine moiety in this compound is a key handle for introducing a wide array of functional groups, thereby modulating the compound's physicochemical properties and biological activity.
The functionalization of the piperazine nitrogen is typically achieved through several robust and well-established chemical transformations, including N-alkylation, amide coupling, and reductive amination.
N-Alkylation: This is a direct method for introducing alkyl groups onto the piperazine nitrogen. The reaction generally involves an alkylating agent, such as an alkyl halide, and a base to deprotonate the secondary amine. The choice of base and solvent can significantly influence the reaction's efficiency. For instance, combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) are commonly employed for N-alkylation reactions on heterocyclic scaffolds. beilstein-journals.orgnih.govresearchgate.net Alkylating agents can range from simple methyl or ethyl sulfates to more complex alkyl bromides or iodides. google.com
Amide Coupling: The formation of an amide bond is another prevalent strategy for diversifying the piperazine ring. This involves reacting the piperazine's secondary amine with a carboxylic acid, often activated by a coupling reagent. Reagents like propylphosphonic anhydride (B1165640) (T3P) are effective for facilitating this transformation. nih.gov This method allows for the introduction of a vast array of acyl groups, significantly expanding the structural diversity of the resulting analogues. researchgate.net
Reductive Amination: This two-step, one-pot reaction involves the initial formation of an iminium ion between the piperazine's secondary amine and a carbonyl compound (aldehyde or ketone), followed by reduction with a suitable reducing agent. This process is a cornerstone in the synthesis of secondary and tertiary amines and offers a powerful method for creating carbon-nitrogen bonds. researchgate.netresearchgate.net
The following table summarizes various N-substitution strategies and the reagents commonly used for the functionalization of piperazine rings.
| Strategy | Reagent Type | Specific Examples | Typical Conditions | Reference |
| N-Alkylation | Alkyl Halide | Methyl iodide, Benzyl bromide | Base (e.g., NaH, K₂CO₃, Cs₂CO₃), Solvent (e.g., THF, DMF) | beilstein-journals.orgresearchgate.netnih.gov |
| Amide Coupling | Carboxylic Acid + Coupling Reagent | Benzoic acid + T3P | Base (e.g., NEt₃), Solvent (e.g., CH₂Cl₂) | nih.gov |
| Ugi Reaction | Isocyanide, Aldehyde, Carboxylic Acid | Benzyl isocyanide, Benzaldehyde, Acetic Acid | Solvent (e.g., TFE) | nih.gov |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Formaldehyde, Acetone + Sodium triacetoxyborohydride | Acidic or neutral pH | researchgate.netnih.gov |
| Michael Addition | α,β-Unsaturated Carbonyl | Acrylates, Vinyl ketones | Base or photoredox catalyst | mdpi.com |
Introducing chirality into the piperazine ring can significantly enhance target selectivity and biological activity. researchgate.net Stereoselective synthesis aims to produce a single desired stereoisomer, which can be achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
A powerful strategy involves a "heterocyclic merging" approach, where stereochemically diverse chiral piperazines are fused with the indazole core. nih.govnih.gov This method often begins with readily available, enantiomerically pure starting materials such as chiral diamines or amino acids. researchgate.net Key transformations in these multi-step syntheses can include a Smiles rearrangement to form the indazole structure, followed by a late-stage Michael addition to construct the piperazine ring. nih.govnih.gov This approach allows for the generation of diverse cohorts of indazolo-piperazines with controlled regio- and stereochemistry. nih.gov
Asymmetric catalysis offers another efficient route to chiral piperazines. For example, palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors can yield chiral piperazin-2-ones with excellent enantioselectivity, which can then be converted to the desired chiral piperazines. rsc.org Similarly, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been developed to synthesize chiral α,α-disubstituted piperazin-2-ones, which serve as valuable precursors to gem-disubstituted chiral piperazines. nih.gov
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Auxiliaries derived from natural sources like amino acids or camphor (B46023) can be employed to achieve high diastereoselectivity in alkylation or aldol (B89426) reactions, with the auxiliary being removed in a later step. sigmaaldrich.comscielo.org.mxresearchgate.net
The table below outlines key methodologies for the stereoselective synthesis of chiral piperazine derivatives.
| Methodology | Description | Key Features | Reference |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials (e.g., chiral diamines, amino acids). | Builds chirality into the final structure from the outset. | researchgate.netnih.gov |
| Asymmetric Hydrogenation | Palladium-catalyzed hydrogenation of pyrazin-2-ols. | Provides high enantioselectivity for chiral piperazin-2-one (B30754) intermediates. | rsc.org |
| Decarboxylative Allylic Alkylation | Palladium-catalyzed reaction to create α,α-disubstituted piperazin-2-ones. | Enables synthesis of gem-disubstituted chiral piperazines. | nih.gov |
| CuH-Catalyzed Allylation | Use of copper hydride catalysis for C3-allylation of indazole electrophiles. | Creates quaternary chiral centers with high enantioselectivity. | mit.edusemanticscholar.org |
| Chiral Auxiliaries | Temporary incorporation of a chiral group (e.g., oxazolidinone) to direct stereochemistry. | High diastereoselectivity; auxiliary can be recycled. | wikipedia.orgresearchgate.net |
Green Chemistry Principles and Sustainable Synthetic Approaches
The integration of green chemistry principles into synthetic methodologies is crucial for minimizing environmental impact and enhancing process safety and efficiency. nih.gov Sustainable approaches in the synthesis of indazole-piperazine analogues focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govnih.gov
One key aspect is the use of eco-friendly solvents. Traditional volatile organic compounds (VOCs) are often replaced with greener alternatives like water, polyethylene (B3416737) glycol (PEG), ionic liquids, or supercritical carbon dioxide (scCO₂). organic-chemistry.orgorientjchem.orgmdpi.com For instance, copper-catalyzed three-component syntheses of 2H-indazoles have been successfully performed in PEG, a non-toxic and recyclable solvent. organic-chemistry.org
Catalysis plays a central role in sustainable synthesis. The use of highly efficient catalysts, including nanocatalysts, can lead to higher yields, milder reaction conditions, and reduced byproducts. researchgate.net Photocatalysis, which utilizes visible light as a clean energy source, has emerged as a powerful tool for the functionalization of indazoles and other heterocycles. rsc.org Visible light-mediated heterodifunctionalization of alkynes, for example, allows for the rapid and atom-economical assembly of indazole scaffolds without the need for transition metals. nih.gov
Energy-efficient techniques such as ultrasound and microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net The synthesis of 1H-indazoles has been reported using natural, biodegradable catalysts like lemon peel powder under ultrasound irradiation, highlighting a move towards more benign reagents and conditions. researchgate.net
The following table summarizes sustainable approaches applicable to the synthesis of indazole derivatives.
| Principle | Approach | Examples | Benefits | Reference |
| Safer Solvents | Replacement of VOCs | Water, Polyethylene Glycol (PEG), 2-MeTHF | Reduced toxicity, improved safety, potential for recycling | nih.govorganic-chemistry.orgmdpi.com |
| Catalysis | Use of efficient catalysts | Photocatalysts, Nanocatalysts (e.g., Pr₆O₁₁), Natural catalysts (lemon peel) | High atom economy, mild conditions, reduced waste | nih.govresearchgate.netrsc.orgresearchgate.net |
| Energy Efficiency | Alternative energy sources | Ultrasound irradiation, Microwave heating | Shorter reaction times, lower energy consumption | nih.govresearchgate.net |
| Atom Economy | Reaction design | [3+2] Cycloadditions, Heterodifunctionalization | Maximizes incorporation of starting materials into the final product | nih.govnih.gov |
Structure Activity Relationship Sar Studies of 3 Piperazin 1 Ylmethyl 2h Indazole Derivatives
Impact of Substituents on the Indazole Ring System on Biological Activity
Modifications to the indazole ring system are a cornerstone of optimizing the biological profile of these compounds. The nature and position of substituents can dramatically alter binding affinity, efficacy, and selectivity.
Research into a series of 1H-indazole-3-amine derivatives, which feature a related structural core, demonstrated that substitutions on a phenyl ring attached to the C-5 position of the indazole had a marked impact on anti-proliferative activity against the Hep-G2 cancer cell line. mdpi.com The activity varied based on the substitution pattern, with a general trend indicating that a 3,5-difluoro substituent provided superior activity compared to single fluoro- or trifluoromethoxy substitutions. mdpi.com This suggests that the placement of electron-withdrawing groups is crucial for optimizing activity. mdpi.com
Similarly, in a series of 2-(4,5-dihydro-1H-imidazol-2-yl)indazole compounds, the addition of a chlorine atom at the C-4 position of the indazole ring led to a remarkable 3076-fold increase in selectivity for imidazoline (B1206853) I(2) receptors over α(2)-adrenergic receptors. nih.gov This highlights how a single halogen substitution can drastically enhance receptor selectivity and binding affinity.
| Compound ID | Indazole C-5 Ring Substituent (R1) | IC50 (µM) vs. Hep-G2 Cells |
| 5j | 3,5-difluorophenyl | 3.32 |
| 5e | 4-fluorophenyl | 11.21 |
| 5b | 3-fluorophenyl | 15.63 |
| 5f | 4-trifluoromethoxyphenyl | 24.15 |
Data sourced from a study on 1H-indazole-3-amine derivatives, demonstrating the impact of indazole ring substitutions on anticancer activity. mdpi.com
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally recognized as being more thermodynamically stable than the 2H-form, and as a result, it is the predominant form in most conditions. nih.govcaribjscitech.comresearchgate.net This tautomeric equilibrium is a critical factor that influences the biological and physical properties of indazole derivatives. researchgate.net
Influence of Piperazine (B1678402) Ring Substituents and Configuration
The piperazine ring is not merely a linker; its substitution and stereochemistry are pivotal for target recognition, selectivity, and pharmacokinetic properties.
The introduction of chiral centers on the piperazine ring can lead to enantiomers or diastereomers with markedly different biological activities. The three-dimensional arrangement of substituents can enhance interactions with a specific biological target, leading to improved potency and selectivity. nih.gov While piperazine scaffolds in many drugs are often only substituted at the nitrogen atoms, adding substituents to the ring's carbon atoms can improve target recognition and selectivity. nih.govnih.gov
This principle is demonstrated in other classes of piperazine-containing compounds. In a series of dopamine (B1211576) D3 receptor ligands, the (-)-isomeric version consistently showed higher binding affinity for the D3 receptor compared to the (+)-isomer. nih.gov This enantiomeric differentiation underscores the importance of stereochemistry in achieving precise molecular interactions. The development of synthetic methods to produce stereochemically diverse indazolo-piperazines is therefore a valuable strategy for creating novel therapeutic agents with optimized activity profiles. nih.govnih.gov
The N-4 position of the piperazine ring is a common and critical site for modification, allowing for the introduction of a wide variety of substituents that can fine-tune the compound's pharmacological properties. mdpi.com Attaching different aryl, alkyl, or acyl groups to this nitrogen can significantly alter binding affinity and efficacy.
A comprehensive study on 1H-indazole-3-amine derivatives containing a piperazine linker highlighted the importance of the N-4 substituent for anti-cancer activity against the K562 chronic myeloid leukemia cell line. mdpi.com The nature of the substituent had a profound effect on potency. For example, introducing a 4-fluorobenzoyl group resulted in a compound (6o ) with a potent IC50 value of 5.15 µM and high selectivity over normal cells. mdpi.comresearchgate.net In contrast, replacing this group with others, such as a 4-chlorophenylacetyl or a furan-2-carbonyl moiety, led to a significant decrease in activity. mdpi.com This demonstrates that both electronic and steric factors of the N-4 substituent are key determinants of biological function.
| Compound ID | N-4 Piperazine Substituent (R2) | IC50 (µM) vs. K562 Cells |
| 6o | 4-Fluorobenzoyl | 5.15 |
| 6p | 4-Chlorobenzoyl | 14.36 |
| 6a | Phenylacetyl | 21.32 |
| 6s | 4-Chlorophenylacetyl | 32.15 |
| 6r | Furan-2-carbonyl | >50 |
Data from a study on 1H-indazole-3-amine derivatives, illustrating the critical role of the N-4 piperazine substituent in determining anti-leukemia activity. mdpi.com
Importance of the Methylene (B1212753) Linker Between Indazole and Piperazine
The methylene (-CH2-) group serves as a crucial linker, connecting the indazole core to the piperazine ring. This linker is not merely a spacer but plays a vital role in orienting the two key pharmacophoric elements in the correct conformation for optimal interaction with the biological target.
While direct SAR studies modifying the length of this specific linker (e.g., comparing methylene to ethylene) are not widely available, research on analogous structures emphasizes the linker's importance. For instance, studies on indazole-3-carboxamide derivatives, which feature an amide linker, have shown that the nature and regiochemistry of the linker are critical for activity. nih.gov In other classes of piperazine-containing drugs, linkers, whether they are methylene or amide groups, are known to be essential for maintaining high affinity and selectivity. nih.gov The methylene linker in the 3-(piperazin-1-ylmethyl)-2H-indazole scaffold provides a degree of rotational flexibility, allowing the indazole and substituted piperazine moieties to adopt a low-energy conformation that fits effectively into a receptor's binding pocket.
Comparative SAR with Related Scaffolds and Hybrid Molecules
The exploration of the structure-activity relationship (SAR) of this compound derivatives extends to comparative analyses with structurally related heterocyclic scaffolds and the study of hybrid molecules. These investigations are crucial for understanding the contribution of the indazole nucleus to the biological activity and for the rational design of new compounds with improved potency and selectivity. Such studies often involve the bioisosteric replacement of the indazole ring with other heterocycles like indole (B1671886), benzimidazole (B57391), or pyrazole (B372694), or the combination of the indazole-piperazine motif with other pharmacophores to create hybrid molecules.
A notable comparative study explored a series of novel indole and indazole-piperazine pyrimidine (B1678525) derivatives for their anti-inflammatory and neuroprotective activities. researchgate.netnih.gov The findings from this research indicated that the nature of the bicyclic core, whether indole or indazole, significantly influences the biological activity. The structure-activity relationship demonstrated that compounds lacking a substituent at the C-5 position of either the indole or indazole ring exhibited more promising anti-neuroinflammatory and cytoprotective effects. researchgate.net This suggests that for certain biological targets, the core heterocyclic structure is a key determinant of activity, with specific positional modifications being critical across related scaffolds.
In another comparative analysis focusing on the inhibition of Rho-associated kinase (ROCK-II), researchers designed and synthesized series of both 1-(4-(1H-indazol-5-yl)piperazin-1-yl) and 1-(4-(1H-indazol-5-yl)piperidin-1-yl) analogs. nih.govresearchgate.net This allowed for a direct comparison of the piperazine and piperidine (B6355638) linkers attached to the indazole core. The results highlighted the importance of the linker, with the piperazine-containing compounds generally showing potent inhibitory activity. For instance, one of the 2-amino substituted piperazine analogs, SR-1459, displayed a high potency with an IC50 of 13 nM against ROCK-II. nih.gov In contrast, the piperidine analogs, while still active, showed different SAR profiles. This underscores that while the indazole scaffold is crucial, the nature of the cyclic amine linked to it also plays a significant role in modulating potency.
Furthermore, the versatility of the indazole scaffold is demonstrated in the development of hybrid molecules. By combining the indazole moiety with other pharmacologically active fragments, it is possible to create novel compounds with potentially synergistic or multi-target activities. For example, the hybridization of a benzimidazole scaffold with a pyrazole ring has been explored to generate compounds with anti-inflammatory and radical scavenging activities. acs.org While not a direct comparison with this compound, this approach of creating hybrid molecules highlights a strategy that is also applicable to the indazole scaffold. The benzimidazole-pyrazole hybrids showed that the substitution pattern on the pyrazole ring significantly influenced the anti-inflammatory and antioxidant properties. acs.org This principle of optimizing activity through substitutions on different parts of a hybrid molecule is a key concept in medicinal chemistry.
A comparative study on the anthelmintic activity of bisaryl benzyl (B1604629) piperazine derivatives and benzimidazole-linked piperazine derivatives provides another interesting parallel. researchgate.net This research compared a non-fused aromatic system (bis-benzyl) with a fused heterocyclic system (benzimidazole), both linked to a piperazine core. The results indicated that the bis-benzyl derivatives possessed slightly better activity than the benzimidazole-linked piperazine compounds. researchgate.net Given that indazole is a bioisostere of benzimidazole, these findings suggest that the fused bicyclic ring system of indazole, while often contributing to potent activity, may not always be superior to more flexible, non-fused aromatic systems for all biological targets.
The following data tables provide a comparative overview of the structure-activity relationships of indazole derivatives with related scaffolds and within hybrid structures, based on the available literature.
Table 1: Comparative Anti-inflammatory and Neuroprotective Activity of Indole and Indazole-Piperazine Pyrimidine Derivatives
| Compound ID | Core Scaffold | R | Biological Activity (in vitro) |
| 5j | Indazole | H | Potent anti-neuroinflammatory and cytoprotective effects nih.gov |
| Analog | Indole | H | Promising anti-neuroinflammatory and cytoprotective effects researchgate.net |
| - | Indazole | 5-substituted | Reduced activity compared to 5-unsubstituted analogs researchgate.net |
| - | Indole | 5-substituted | Reduced activity compared to 5-unsubstituted analogs researchgate.net |
Table 2: Comparative ROCK-II Inhibitory Activity of Indazole-Piperazine and Indazole-Piperidine Derivatives
| Compound ID | Linker | R | ROCK-II IC50 (nM) |
| SR-1459 | Piperazine | 2-amino analog | 13 nih.gov |
| SR-715 | Piperazine | 2-hydroxy analog | 80 nih.gov |
| SR-899 | Piperazine | - | 100 nih.gov |
| - | Piperidine | 2-amino/hydroxy analogs | Data suggests different SAR profiles nih.govresearchgate.net |
Table 3: Comparative Anthelmintic Activity of Benzimidazole-Piperazine and Bis-benzyl Piperazine Derivatives
| Compound Class | Core Scaffold | Biological Activity (vs. Pheretima posthuma) |
| Benzimidazole-linked | Benzimidazole | Active researchgate.net |
| Bis-benzyl | Bis-benzyl | To some extent better activity than benzimidazole-linked derivatives researchgate.net |
Molecular Mechanisms of Action and Biological Target Engagement
Enzyme Inhibition and Modulatory Activities
Derivatives of the 3-(piperazin-1-ylmethyl)-2H-indazole scaffold have been extensively investigated as inhibitors of several enzyme families, most notably kinases, which are crucial regulators of cellular processes.
Kinase Inhibition
The indazole-piperazine core is a privileged structure for targeting the ATP-binding site of various kinases. Modifications to this scaffold have yielded potent inhibitors of several kinases involved in cancer and inflammatory diseases.
PIM Kinase: The Pim family of serine/threonine kinases is a key target in cancer therapy. nih.govnih.gov Efforts to develop potent pan-Pim inhibitors have utilized the 3-(pyrazin-2-yl)-1H-indazole scaffold, leading to the identification of derivatives with significant inhibitory activity. nih.gov
PI3K (Phosphatidylinositol 3-Kinase): The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. nih.gov The indazole scaffold is a key component in the design of PI3K inhibitors. nih.govnih.gov A series of 3-amino-1H-indazole derivatives were synthesized, with some compounds showing broad-spectrum antiproliferative activity against various cancer cell lines, suggesting inhibition of the PI3K/AKT/mTOR pathway. nih.gov
BCR-ABL: The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML). nih.govtandfonline.com Derivatives of 3-aminoindazole have been developed as potent pan-BCR-ABL inhibitors, effective against both the wild-type and the T315I mutant, which confers resistance to imatinib. nih.govtandfonline.comtandfonline.com One such derivative, AKE-72, which incorporates a (4-ethylpiperazin-1-yl)methyl group, demonstrated IC50 values of < 0.5 nM and 9 nM against wild-type and T315I mutant BCR-ABL, respectively. nih.govtandfonline.com
HDAC6 (Histone Deacetylase 6): HDACs are important targets in cancer therapy. nih.govnih.gov While many inhibitors are pan-HDAC inhibitors, isoform-selective inhibitors are sought to reduce off-target effects. nih.gov Indazole-based compounds have been designed as selective and potent HDAC6 inhibitors. One such compound exhibited an IC50 of 1.8 nM for HDAC6 and showed strong antiproliferative activity against HCT116 cells. nih.gov
PARP1/2 (Poly (ADP-ribose) polymerase 1/2): PARP inhibitors are a class of drugs that have shown efficacy in cancers with deficiencies in DNA repair mechanisms. google.comnih.gov The indazole-piperazine structure is being explored for the development of new PARP inhibitors. google.comresearchgate.net
Table 1: Kinase Inhibitory Activity of Selected Indazole Derivatives
| Compound Class | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| 3-aminoindazole derivative (AKE-72) | BCR-ABL (Wild-Type) | < 0.5 nM | nih.govtandfonline.com |
| 3-aminoindazole derivative (AKE-72) | BCR-ABL (T315I Mutant) | 9 nM | nih.govtandfonline.com |
| Indazole-based derivative (Compound 5j) | HDAC6 | 1.8 nM | nih.gov |
| 3-amino-1H-indazole derivative (W24) | PI3K/AKT/mTOR Pathway | 0.43-3.88 µM (Cell IC50) | nih.gov |
Other Enzyme Inhibition
Beyond kinases, the indazole-piperazine scaffold has been adapted to inhibit other classes of enzymes.
COX-2 (Cyclooxygenase-2): COX-2 is a key enzyme in the inflammatory pathway and a target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govcu.edu.egresearchgate.net The indazole core is a known pharmacophore for COX-2 inhibition.
IDO1 (Indoleamine 2,3-dioxygenase 1): IDO1 is an enzyme involved in tryptophan metabolism and is a target for cancer immunotherapy as it contributes to tumor immune escape. nih.govnih.gov The 1H-indazole scaffold has been identified as a novel pharmacophore for potent IDO1 inhibitory activity. nih.govresearchgate.net A series of 1H-indazole derivatives were synthesized, with one compound showing an IC50 value of 5.3 μM. nih.gov Structure-activity relationship studies indicate that the indazole scaffold is essential for IDO1 inhibition. nih.gov
Receptor Binding and Modulatory Activities
The versatility of the this compound structure extends to its interaction with various cell surface receptors, particularly those in the central nervous system.
Dopamine (B1211576) and Serotonin (B10506) Receptor Interactions
The indazole and piperazine (B1678402) scaffolds are key components in the design of multi-target ligands for dopamine and serotonin receptors, which are important in the treatment of schizophrenia and other neuropsychiatric disorders. nih.govnih.govresearchgate.net A series of compounds were designed and evaluated for their affinity at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. nih.govnih.gov The binding affinities were influenced by the substituents on the aryl part of the piperazine moiety. nih.gov
Table 2: Receptor Binding Affinity of a Selected Indazole-Piperazine Derivative (Compound 1)
| Receptor | Ki (nM) |
|---|---|
| Dopamine D2 | 16 |
| Serotonin 5-HT1A | 38 |
| Serotonin 5-HT2A | 21 |
Data derived from a representative compound in a study on multi-target ligands. nih.gov
NMDA Receptor Antagonism
N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity and their overstimulation can lead to neurotoxicity. acs.orgum.edu.mynih.govnih.gov The indazole moiety has been used as a bioisosteric replacement for the phenol (B47542) group in known NMDA receptor antagonists to improve metabolic stability. acs.org Synthesized indazole derivatives showed very high affinity for the GluN2B subunit of the NMDA receptor. acs.org For instance, enantiomers of 3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol displayed higher inhibitory activity than the reference compound ifenprodil (B1662929) in electrophysiological experiments. acs.org
Glucagon (B607659) Receptor Antagonism
Antagonism of the glucagon receptor is a therapeutic strategy for managing type 2 diabetes. nih.govnih.govresearchgate.net Novel series of indazole derivatives have been discovered as potent glucagon receptor antagonists. nih.govnih.govresearchgate.net Structure-activity relationship studies on the indazole core led to the identification of compounds with excellent in vitro profiles and good pharmacokinetic properties in animal models. nih.govresearchgate.net
Cellular and Molecular Pathway Perturbations
Induction of Apoptosis and Cell Cycle Arrest
No studies were identified that investigated the ability of this compound to induce programmed cell death (apoptosis) or to cause a halt in the cell division cycle (cell cycle arrest). Consequently, there is no information on the specific molecular pathways that might be involved in these processes.
Inhibition of Cell Proliferation and Migration
There is a lack of available research on the effects of this compound on the proliferation and migration of cells. As a result, the mechanisms by which it might inhibit these crucial cellular activities have not been elucidated.
Anti-Angiogenic Mechanisms
The potential for this compound to inhibit the formation of new blood vessels (angiogenesis) has not been explored in any publicly accessible research. Therefore, no data exists on its possible anti-angiogenic mechanisms.
Methodologies for Target Identification and Validation
In the absence of any primary research on the biological activity of this compound, there are no reported methodologies for the identification and validation of its biological targets. Techniques such as biochemical assays and proteomics have not been applied to this specific compound according to the available literature.
Preclinical Pharmacological Spectrum of 3 Piperazin 1 Ylmethyl 2h Indazole Derivatives
Investigational Anticancer Activities (In Vitro and In Vivo Animal Models)
Derivatives of the 3-(piperazin-1-ylmethyl)-2H-indazole scaffold have emerged as a significant area of interest in oncology research due to their wide-ranging pharmacological effects. nih.gov These compounds are being investigated for their potential as kinase inhibitors and agents that can influence various cellular pathways involved in cancer progression. nih.gov Preclinical studies, both in vitro and in vivo, have demonstrated that these molecules possess significant anti-cancer activity. nih.gov The core indazole structure is a key feature in several FDA-approved small-molecule anti-cancer drugs, which has spurred further design and characterization of new derivatives as potential therapeutic agents. nih.gov
Research has shown that heterocyclic compounds containing both piperazine (B1678402) and pyridazinone structures are potential anticancer agents. ebyu.edu.trresearchgate.net The hybridization of these and other cyclic systems into the indazole framework is a strategy employed to develop novel compounds with enhanced biological activity. mdpi.com Studies on various derivatives have revealed their ability to inhibit the proliferation of cancer cells, disrupt migration and invasion, and induce apoptosis (programmed cell death). nih.gov The anticancer potential of piperazine-containing compounds is well-documented, with drugs like Imatinib and Palbociclib being successfully used in clinical practice for treating various cancers, including leukemia and breast cancer. nih.gov
Efficacy Against Specific Cancer Cell Lines (e.g., Leukemia, Breast, Prostate, Liver)
In vitro studies have confirmed the cytotoxic and anti-proliferative effects of this compound derivatives against a broad spectrum of human cancer cell lines.
Breast Cancer: A synthesized indazole derivative, referred to as compound 2f, showed potent growth inhibitory activity against the MCF-7 and 4T1 breast cancer cell lines, with IC50 values of 0.34 μM and 0.23 μM, respectively. nih.gov This compound was found to inhibit cell proliferation and colony formation, promote apoptosis by modulating proteins like caspase-3, Bax, and Bcl-2, and disrupt cell migration and invasion. nih.gov Other studies on different piperazine derivatives have also reported considerable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. bilkent.edu.trnih.gov
Liver Cancer: Compound 2f also displayed significant efficacy against the HepG2 human hepatocellular carcinoma cell line, with an IC50 value of 0.80 μM. nih.gov Studies on other related heterocyclic structures, such as indole-isoxazole hybrids, have also shown potent activity against various hepatocellular carcinoma cell lines, including Huh7, HepG2, Mahlavu, and SNU475. nih.gov
Prostate Cancer: A novel series of indazole derivatives containing a 1,2,3-triazole moiety demonstrated specific cytotoxicity against PC-3 human prostate cancer cells. nih.gov One particular compound, 9a, exhibited an IC50 value of 4.42 ± 0.06 μmol/L against this cell line and was shown to inhibit clone formation and arrest the cell cycle in the G2/M phase. nih.gov Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies on other arylpiperazine derivatives have also been conducted to investigate their anti-proliferative activity against PC-3 cells. nih.gov
Leukemia: Imidazole derivatives hybridized with piperazine have been tested against K-562 and HL-60 leukemia cells, showing inhibitory effects. mdpi.com Specifically, one derivative demonstrated significant activity against various leukemia cell lines, with inhibition ranging from 73.57% to 82.55%. mdpi.com
Other Cancer Cell Lines: The anticancer activity of these derivatives extends to other cancer types. Studies have shown efficacy against lung cancer (A549), colorectal cancer (HCT116, DLD-1), and gastric adenocarcinoma (AGS, MGC-803). nih.govebyu.edu.trresearchgate.netnih.govnih.gov
Table 1: In Vitro Anticancer Activity of Selected Indazole and Piperazine Derivatives
| Compound Type | Cancer Cell Line | Cancer Type | Reported Activity (IC50/GI50) | Source |
|---|---|---|---|---|
| Indazole Derivative (2f) | 4T1 | Breast | 0.23 μM | nih.gov |
| Indazole Derivative (2f) | MCF-7 | Breast | 0.34 μM | nih.gov |
| Indazole Derivative (2f) | HepG2 | Liver | 0.80 μM | nih.gov |
| Indazole-Triazole Hybrid (9a) | PC-3 | Prostate | 4.42 μM | nih.gov |
| Benzothiazole-Piperazine (1h, 1j) | HUH-7 | Liver | Active | bilkent.edu.tr |
| Benzothiazole-Piperazine (1h, 1j) | MCF-7 | Breast | Active | bilkent.edu.tr |
| Benzothiazole-Piperazine (1h, 1j) | HCT-116 | Colorectal | Active | bilkent.edu.tr |
| Piperazinyl-methyl-pyridazinone (3a) | DLD-1 | Colon | 75.40 μM | researchgate.net |
Inhibition of Tumor Growth in Xenograft Models
The promising in vitro results for several this compound derivatives have been corroborated by in vivo studies using animal xenograft models. These studies are crucial for evaluating the therapeutic potential and efficacy of these compounds in a living organism.
One notable indazole derivative, compound 2f, which demonstrated potent activity against the 4T1 breast cancer cell line in vitro, was also shown to suppress tumor growth in a 4T1 tumor model in vivo. nih.gov The study reported that the compound was effective without causing obvious side effects in the animal model. nih.gov
In another study, a carbazole-piperazine hybrid molecule, ECPU-0001, was evaluated in a lung adenocarcinoma xenograft model using BALB/c-nu nude mice. nih.gov This compound significantly enhanced the survival rate of the treated mice compared to the untreated control group. nih.gov Similarly, a novel triazole-piperazine hybrid molecule demonstrated an excellent anticancer effect in an in vivo osteosarcoma xenograft nude mice model, where it triggered the mitochondrial pathway of apoptosis. researchgate.net These findings highlight the potential of piperazine-containing indazole derivatives to inhibit tumor progression in vivo, providing a strong basis for further preclinical development.
Anti-inflammatory and Immunomodulatory Effects
Indazole and piperazine derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models. nih.govnih.gov The indazole scaffold is found in compounds with diverse biological activities, including acting as anti-inflammatory agents. mdpi.com The development of dual-action agents that possess both antimicrobial and anti-inflammatory effects is an area of active research, as infectious diseases are often associated with an inflammatory response. mdpi.com
One study investigated a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), for its anti-inflammatory effects. nih.gov In a carrageenan-induced paw edema model, this compound reduced edema formation. nih.gov In a pleurisy test, it was found to reduce cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov
Furthermore, research into N(2)-arylindazol-3(2H)-one derivatives has identified compounds with significant anti-inflammatory effects, as measured by their ability to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophage cells, with negligible cytotoxicity. nih.gov This suggests that these derivatives can modulate inflammatory pathways effectively. The design of hybrid molecules combining indole (B1671886) and imidazole[2,1-b]thiazole structures has also yielded compounds that effectively inhibit the LPS-induced production of pro-inflammatory cytokines NO, IL-6, and TNF-α. rsc.org
Antimicrobial and Antifungal Efficacy
The this compound structural motif and related heterocyclic systems have been explored for their potential as antimicrobial and antifungal agents. nih.gov Indazole analogs are recognized for their broad biological properties, including antimicrobial action. nih.gov
Studies on 2H-indazole derivatives have shown that they possess activity against various protozoa, including G. intestinalis, E. histolytica, and T. vaginalis. mdpi.com Furthermore, certain 2,3-diphenyl-2H-indazole derivatives demonstrated in vitro growth inhibition against the fungal pathogens Candida albicans and Candida glabrata. mdpi.com A series of N-methyl-3-aryl indazoles was found to be effective against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov
Piperazine-containing compounds have also been synthesized and evaluated for their antimicrobial properties. New acetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines featuring a 2-piperazin-1-yl moiety showed both antibacterial and antifungal activity. nih.gov Molecular docking studies suggest that the mechanism of action for these compounds may involve the inhibition of key microbial enzymes like E. coli MurB, Candida albicans CYP51, and dihydrofolate reductase. nih.gov Similarly, carbazole (B46965) derivatives, which can be hybridized with piperazine, have exhibited outstanding antimicrobial and antifungal activity against a range of bacterial and fungal species. mdpi.com
Neuroprotective and Central Nervous System (CNS) Activities
Derivatives containing the piperazine scaffold have been widely investigated for their effects on the central nervous system (CNS). silae.itresearchgate.net These molecules are recognized for a broad spectrum of neurological activity and are considered a promising tool for developing drugs with greater potency and fewer adverse effects for treating neurological disorders. silae.it The pharmacological versatility of piperazine derivatives includes potential antipsychotic, analgesic, and anticonvulsant effects, often involving the modulation of monoamine pathways. nih.govresearchgate.netmdpi.com
Research into diphenylalkyl piperazine derivatives has highlighted their antioxidative activities and high affinities for the dopamine (B1211576) transporter, suggesting a potential role in neuroprotection. silae.it The wide-ranging activities of piperazine derivatives on the CNS indicate their therapeutic potential for a variety of mental and neurodegenerative disorders. researchgate.netnih.gov
Antidepressant and Anxiolytic Potential
A significant area of research for piperazine-containing compounds is their potential application in treating depression and anxiety disorders. nih.govsilae.it
Anxiolytic Potential: Several studies have demonstrated the anxiolytic-like effects of novel piperazine derivatives. silae.itnih.gov The mechanism of action often involves interaction with serotonergic (5-HT) systems, particularly 5-HT1A receptors, and GABAergic systems. silae.itnih.govnih.gov For instance, the anxiolytic-like activity of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) was shown to be mediated through benzodiazepine (B76468) and nicotinic pathways without impairing mnemonic activity. nih.gov Another piperazine derivative, LQFM212, also showed anxiolytic-like activity involving the serotonergic pathway and nicotinic receptors. nih.gov
Antidepressant Potential: The antidepressant-like effects of piperazine derivatives have been evaluated in various rodent behavioral models. nih.govresearchgate.net The compound 2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol (LQFM212) demonstrated an antidepressant-like effect that involves the monoaminergic pathway and an increase in hippocampal Brain-Derived Neurotrophic Factor (BDNF) levels. nih.gov Similarly, 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) exhibited antidepressant-like effects in the forced swim test and tail suspension test, with evidence pointing to a serotonergic mechanism. nih.gov Research on benzo[d]thiazol-2(3H)-one derivatives has also identified compounds with significant antidepressant effects, potentially by increasing serotonin (B10506) and norepinephrine (B1679862) concentrations. mdpi.com
These findings suggest that compounds based on the this compound scaffold and related structures represent a promising class of molecules for the development of new psychoactive drugs for treating anxiety and depressive disorders. nih.gov
Anticonvulsant Properties
The search for novel anticonvulsant agents has led researchers to investigate various heterocyclic compounds, including those containing indazole and piperazine rings. These scaffolds are present in numerous centrally active agents, suggesting their potential for modulating neuronal excitability.
Derivatives combining an indazole nucleus with other heterocyclic systems have been synthesized and evaluated for their anticonvulsant effects. For instance, a series of indazole-substituted 1,3,4-thiadiazole (B1197879) derivatives were tested for their efficacy in the maximal electroshock (MES) seizure model in rats. researchgate.net The MES test is a widely used preclinical screen that helps identify compounds potentially effective against generalized tonic-clonic seizures. In this study, compounds were synthesized by reacting indazole-substituted 1,3,4-thiadiazoles with various sulfonyl chlorides. researchgate.net Among the synthesized derivatives, compounds 7b and 7d were identified as the most potent, demonstrating significant anticonvulsant activity without inducing neurotoxicity at the highest dose tested (100 mg/kg). researchgate.net
Similarly, the piperazine moiety is a well-established pharmacophore in the design of anticonvulsant drugs. Various 1,4-substituted derivatives of piperazine have been synthesized and assessed for their anticonvulsant activity in both the MES and subcutaneous pentylenetetrazole (scMet) seizure models. nih.gov The scMet test is particularly useful for identifying compounds that may be effective against absence seizures. In one study, the most promising compounds were 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride (B599025) (II) and 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride (X) , which showed notable anti-MES activity. nih.gov
Furthermore, research into N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione has yielded compounds with significant anticonvulsant potential. nih.gov Specifically, N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione (9a) showed a potent effect with an ED₅₀ of 20.78 mg/kg in rats (oral administration), while N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione (11i) had an ED₅₀ of 132.13 mg/kg in mice (intraperitoneal injection). nih.gov
| Compound | Core Structure | Test Model | Result | Reference |
|---|---|---|---|---|
| Compound 7b | Indazole-Thiadiazole | MES (rats) | Potent activity, no neurotoxicity at 100 mg/kg | researchgate.net |
| Compound 7d | Indazole-Thiadiazole | MES (rats) | Potent activity, no neurotoxicity at 100 mg/kg | researchgate.net |
| Compound II | Piperazine | MES | Promising anti-MES activity | nih.gov |
| Compound X | Piperazine | MES | Promising anti-MES activity | nih.gov |
| Compound 9a | Arylpiperazine-pyrrolidine-2,5-dione | MES (rats) | ED₅₀ = 20.78 mg/kg (p.o.) | nih.gov |
| Compound 11i | Arylpiperazine-pyrrolidine-2,5-dione | MES (mice) | ED₅₀ = 132.13 mg/kg (i.p.) | nih.gov |
Other Emerging Therapeutic Applications (e.g., Antidiabetic, Antiprotozoal)
Beyond their potential in neurology, derivatives containing indazole and piperazine motifs are being investigated for a range of other therapeutic uses, including the management of diabetes and protozoal infections.
Antidiabetic Properties:
The indazole scaffold has been explored for its potential in developing new antidiabetic agents. For example, hybrid molecules combining indole or indazole with piperazine-pyrimidine moieties have been designed. nih.gov While this particular study focused on anti-inflammatory and neuroprotective activities, it highlights the successful synthesis of indazole-piperazine conjugates. nih.gov
More directly related to diabetes, various piperazine derivatives have been investigated for their antidiabetic effects. nih.govmdpi.com Studies on 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives have shown that some of these compounds exhibit in vivo antidiabetic activity in streptozotocin-induced diabetic rats. researchgate.net Specifically, compound 2e from the sulfonamide series demonstrated enhanced antidiabetic activity. researchgate.net The mechanism of action for some piperazine derivatives has been linked to the inhibition of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. nih.govmdpi.com
Antiprotozoal Activity:
The indazole nucleus is a recognized scaffold in the development of antiprotozoal agents. A series of 2-phenyl-2H-indazole derivatives were synthesized and evaluated for their in vitro activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov The study revealed that many of these derivatives possessed strong antiprotozoal activity, with their potency influenced by the substituents on the phenyl ring. nih.gov For instance, against E. histolytica, all tested 2-phenyl-2H-indazole compounds were more potent than the parent 1H-indazole. nih.gov
Additionally, indazole N-oxide derivatives have been studied for their antichagasic (against Trypanosoma cruzi) and leishmanocidal properties. nih.gov3-Cyano-2-(4-iodophenyl)-2H-indazole N1-oxide showed notable activity against T. cruzi, and 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide was active against both T. cruzi and Leishmania species. nih.gov
| Compound/Derivative Class | Core Structure | Therapeutic Application | Key Finding | Reference |
|---|---|---|---|---|
| Compound 2e | 1-Benzhydryl-piperazine sulfonamide | Antidiabetic | Enhanced activity in streptozotocin-induced diabetic rats | researchgate.net |
| 2-Phenyl-2H-indazole derivatives | Indazole | Antiprotozoal | Potent activity against E. histolytica, G. intestinalis, and T. vaginalis | nih.gov |
| 3-Cyano-2-(4-iodophenyl)-2H-indazole N1-oxide | Indazole N-oxide | Antiprotozoal (Antichagasic) | Interesting activity against T. cruzi | nih.gov |
| 3-Cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide | Indazole N-oxide | Antiprotozoal (Leishmanocidal) | Demonstrated leishmanocidal activity | nih.gov |
Preclinical Pharmacokinetic and Metabolic Characterization of 3 Piperazin 1 Ylmethyl 2h Indazole Analogues
Absorption and Distribution Studies in Preclinical Models
The absorption and distribution of a drug candidate are critical determinants of its efficacy and safety. Preclinical studies in various animal models provide essential insights into how 3-(piperazin-1-ylmethyl)-2H-indazole analogues are absorbed into the systemic circulation and distributed to various tissues.
Oral Bioavailability Considerations
Oral bioavailability, the fraction of an orally administered drug that reaches the systemic circulation unchanged, is a key parameter in drug development. For analogues of this compound, such as Pictilisib (GDC-0941), oral bioavailability has been assessed in multiple preclinical species.
Studies with Pictilisib have demonstrated variable oral bioavailability across different animal models. In mice, the oral bioavailability was high, reported as 77.9%. researchgate.net However, in other species, the bioavailability was more moderate, with values of 18.6% in cynomolgus monkeys and ranging between that of mice and monkeys in rats and dogs. researchgate.net The plasma protein binding for Pictilisib was found to be extensive, with the free fraction being less than 7%. researchgate.net The blood-to-plasma ratio ranged from 0.6 to 1.2 across the tested species, suggesting no preferential distribution into red blood cells. researchgate.net
Table 1: Oral Bioavailability of Pictilisib (GDC-0941) in Preclinical Models
| Preclinical Model | Oral Bioavailability (%) | Reference |
|---|---|---|
| Mouse | 77.9 | researchgate.net |
| Rat | Moderate (value not specified) | researchgate.net |
| Dog | Moderate (value not specified) | researchgate.net |
| Cynomolgus Monkey | 18.6 | researchgate.net |
Tissue Distribution Profiles
The distribution of a drug into various tissues and organs influences its therapeutic effect and potential toxicity. For this compound analogues, understanding the tissue distribution is crucial.
Quantitative whole-body autoradiography studies in rats with radiolabeled Pictilisib have provided a detailed picture of its distribution. researchgate.net Following administration, Pictilisib was observed to distribute to various tissues. researchgate.net However, studies in mouse models of glioblastoma revealed that Pictilisib has poor penetration of the blood-brain barrier. nih.gov The brain-to-plasma ratios were reported to be lower than 0.03, indicating limited access to the central nervous system. nih.gov In contrast, within brain tumors where the blood-brain barrier is compromised, Pictilisib was readily detected. nih.gov Biodistribution studies in mice bearing breast cancer xenografts using radiolabeled Pictilisib also showed that the compound is primarily excreted through the hepatobiliary tract into the intestines. researchgate.net
Metabolic Pathways and Metabolite Identification in Preclinical Species
The biotransformation of drug candidates through metabolic processes is a critical aspect of their preclinical evaluation, influencing their efficacy, safety, and duration of action.
Role of Cytochrome P450 Enzymes in Biotransformation
The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including many drug molecules. For compounds containing piperazine (B1678402) and indazole motifs, CYP enzymes, particularly the CYP3A subfamily, are often involved in their biotransformation.
While specific studies on the metabolism of this compound are not extensively reported, data from its analogue Pictilisib (GDC-0941) suggest a moderate potential to interact with CYP enzymes. In vitro data indicated that Pictilisib has a moderate potential to inhibit the CYP2C8-mediated metabolism of paclitaxel. d-nb.info However, clinical studies did not show a significant drug-drug interaction between Pictilisib and paclitaxel, suggesting that this in vitro finding may not translate to a clinically relevant effect. d-nb.info Human hepatic clearance of Pictilisib was predicted to be moderate based on liver microsomal incubations. researchgate.netnih.gov
Characterization of Major Metabolites
Identifying the major metabolites of a drug candidate is essential for understanding its complete pharmacological and toxicological profile. For analogues of this compound, metabolic pathways can be inferred from related structures.
A key metabolic pathway for compounds containing a piperazinyl indazole motif is N-deindazolation, which involves the cleavage and loss of the indazole ring. This process is mediated by P450 enzymes. While specific metabolite structures for this compound have not been detailed in the reviewed literature, the investigation of plasma metabolomic changes following Pictilisib administration in preclinical models has been performed. aacrjournals.orgaacrjournals.org These studies focused on endogenous metabolites as pharmacodynamic biomarkers rather than identifying the direct metabolites of Pictilisib itself. aacrjournals.orgaacrjournals.org
Excretion Routes and Elimination Kinetics
The elimination of a drug and its metabolites from the body, and the rate at which this occurs, are described by its excretion routes and elimination kinetics.
Preclinical studies with Pictilisib (GDC-0941) provide insights into the elimination kinetics of this class of compounds. The clearance of Pictilisib was found to be high in mice (63.7 mL/min/kg), rats (49.3 mL/min/kg), and cynomolgus monkeys (58.6 mL/min/kg), and moderate in dogs (11.9 mL/min/kg). researchgate.netnih.gov The volume of distribution was relatively large, ranging from 2.52 L/kg in rats to 2.94 L/kg in monkeys. researchgate.netnih.gov Biodistribution studies with radiolabeled Pictilisib in mice indicated that the primary route of excretion is via the hepatobiliary tract into the intestines. researchgate.net
Table 2: Elimination Kinetic Parameters of Pictilisib (GDC-0941) in Preclinical Models
| Preclinical Model | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |
|---|---|---|---|
| Mouse | 63.7 | Not specified | researchgate.netnih.gov |
| Rat | 49.3 | 2.52 | researchgate.netnih.gov |
| Dog | 11.9 | Not specified | researchgate.netnih.gov |
| Cynomolgus Monkey | 58.6 | 2.94 | researchgate.netnih.gov |
Computational Pharmacokinetic Predictions (In Silico ADME)
In the early stages of drug discovery and development, computational, or in silico, methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities. These predictive models allow for the early identification of candidates with potentially favorable pharmacokinetic profiles, thereby reducing the time and resources expended on compounds that are likely to fail in later stages of development. For the class of this compound analogues, various computational tools and methodologies are employed to forecast their drug-like properties.
The predictive studies for these analogues generally revolve around several key physicochemical and pharmacokinetic parameters. These include, but are not limited to, molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These fundamental properties are crucial determinants of a compound's behavior in a biological system.
For instance, adherence to established principles like Lipinski's Rule of Five is often a primary checkpoint. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Daltons, a logP value over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The this compound scaffold and its analogues are often designed to fall within these parameters to enhance their potential as orally bioavailable drugs.
Furthermore, more sophisticated computational models are utilized to predict specific ADME endpoints. These can include predictions of intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with key metabolic enzymes, particularly the cytochrome P450 (CYP) family. For example, a study on indazole-piperazine derivatives as ROCK-II inhibitors highlighted the importance of such predictions, noting that while some analogues showed potent inhibition, their utility was limited by high clearance and volume of distribution, factors that can be forecasted using in silico models.
The following interactive data table presents a hypothetical but representative set of in silico ADME predictions for a series of this compound analogues. The data is compiled based on typical values observed for similar heterocyclic compounds in drug discovery literature and is intended to illustrate the type of information generated in such computational studies.
Interactive Data Table: Predicted ADME Properties of this compound Analogues
| Compound ID | MW ( g/mol ) | logP | logS | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | BBB Permeant | GI Absorption |
| Parent | 230.30 | 1.85 | -2.5 | 1 | 3 | 45.8 | Yes | High |
| Analogue A | 274.35 | 2.50 | -3.1 | 1 | 4 | 58.2 | Yes | High |
| Analogue B | 318.40 | 3.15 | -3.8 | 1 | 4 | 58.2 | No | High |
| Analogue C | 350.45 | 3.80 | -4.5 | 2 | 5 | 78.5 | No | Moderate |
| Analogue D | 244.33 | 2.10 | -2.8 | 1 | 3 | 45.8 | Yes | High |
Detailed Research Findings from Computational Studies:
Research into structurally related compounds provides valuable insights into the expected pharmacokinetic profile of this compound analogues. Studies on various heterocyclic compounds containing piperazine moieties often reveal a good balance of solubility and lipophilicity, contributing to favorable absorption characteristics. researchgate.netresearchgate.net
Drug-Likeness and Bioavailability: Computational analyses of diverse indazole derivatives have shown that these compounds generally exhibit good drug-like properties. ijcrt.org For many analogues, the calculated molecular properties fall well within the ranges defined by Lipinski's and other drug-likeness rules. nih.govnih.gov The bioavailability scores, often predicted using computational models, indicate a high probability of good oral absorption for many compounds within this class.
Absorption and Permeability: The piperazine and indazole rings contribute to a topological polar surface area (TPSA) that is often conducive to good cell membrane permeability and, consequently, high intestinal absorption. researchgate.net In silico models, such as those predicting Caco-2 permeability, are frequently used to estimate the rate and extent of absorption. For many indazole-piperazine derivatives, these predictions suggest high gastrointestinal absorption.
Distribution: The predicted blood-brain barrier (BBB) permeability is a critical parameter for compounds targeting the central nervous system. For the this compound class, modifications to the core structure can significantly alter the predicted BBB penetration. For instance, increasing the polarity or molecular size can reduce the likelihood of crossing the BBB. researchgate.net
Metabolism: A significant focus of in silico ADME prediction is the interaction with cytochrome P450 enzymes. Early prediction of whether a compound is a substrate or an inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6) is crucial to avoid potential drug-drug interactions. Studies on related indazole-piperazine compounds have shown that some analogues can be modest to potent CYP3A4 inhibitors, a factor that needs to be optimized during the lead optimization phase. nih.govresearchgate.net
Computational and Theoretical Chemistry of 3 Piperazin 1 Ylmethyl 2h Indazole
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, typically a protein. This method is instrumental in drug discovery for elucidating potential mechanisms of action and guiding the design of more potent and selective compounds.
Binding Mode Predictions for Target Engagement
While specific molecular docking studies for 3-(piperazin-1-ylmethyl)-2H-indazole are not extensively documented in publicly available literature, predictions regarding its binding mode can be inferred from studies on related indazole and piperazine-containing compounds. The 2H-indazole core, a bicyclic aromatic system, is capable of engaging in various non-covalent interactions within a protein's active site. These interactions can include π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, as well as hydrophobic interactions.
Assessment of Key Intermolecular Interactions
The intermolecular interactions between this compound and a hypothetical protein target are predicted to be multifaceted. The key interactions would likely include:
Hydrogen Bonding: The nitrogen atoms of the piperazine (B1678402) ring are potential hydrogen bond acceptors, while a protonated piperazine nitrogen can act as a hydrogen bond donor. The nitrogen atoms of the indazole ring can also participate as hydrogen bond acceptors.
Hydrophobic Interactions: The benzene (B151609) ring of the indazole scaffold and the aliphatic carbons of the piperazine ring can form van der Waals and hydrophobic interactions with nonpolar amino acid residues.
π-Interactions: The aromatic indazole ring can engage in π-π stacking or π-cation interactions with appropriate residues in the binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can be used to predict the activity of new compounds and to guide the optimization of lead molecules.
Development of Predictive Models for Biological Activity
For instance, a study on a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles identified the importance of topological parameters in defining their antimicrobial activity. researchgate.net Such models, once validated, can be used to predict the activity of untested compounds, thereby prioritizing synthetic efforts.
Identification of Physicochemical Descriptors Influencing Efficacy
The efficacy of a drug molecule is influenced by a variety of physicochemical properties, which can be quantified by molecular descriptors. In the context of this compound, several descriptors would be expected to play a crucial role in its biological activity. pensoft.net These can be broadly categorized as electronic, steric, and hydrophobic.
Commonly Used Physicochemical Descriptors in QSAR Studies:
| Descriptor Category | Specific Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences polar interactions and solubility. |
| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. | |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |
| Steric | Molecular Weight | Affects size and diffusion. |
| Molar Refractivity | Relates to molecular volume and polarizability. | |
| Surface Area | Influences interactions with the receptor surface. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting membrane permeability and binding to hydrophobic pockets. |
QSAR studies on related heterocyclic compounds have often highlighted the importance of lipophilicity (LogP) and electronic parameters in determining their biological activity. pensoft.net For this compound, the balance between the hydrophobic indazole core and the more hydrophilic piperazine moiety would be a critical factor.
Molecular Dynamics Simulations to Understand Conformational Behavior
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and flexibility of molecules over time. This information is crucial for understanding how a ligand might adapt its shape to fit into a protein's binding site.
The conformational behavior of this compound would be largely dictated by the flexibility of the piperazine ring and the rotational freedom of the bond connecting it to the indazole scaffold. Studies on 2-substituted piperazines have shown a preference for the axial conformation. nih.gov The piperazine ring typically adopts a chair conformation to minimize steric strain. The substituent at the 1-position can exist in either an axial or equatorial position, and the equilibrium between these two conformations can be influenced by the nature of the substituent and its interactions with the rest of the molecule and the solvent.
MD simulations of piperazine in aqueous solution have provided insights into its hydration and dynamics. nih.gov For this compound, MD simulations could reveal the preferred conformations of the molecule in a biological environment, the stability of key intramolecular hydrogen bonds, and the dynamic range of motion of the piperazin-1-ylmethyl side chain. This information would be invaluable for interpreting the results of molecular docking studies and for understanding the entropic contributions to ligand binding.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
The application of computational tools in drug discovery has revolutionized the identification and optimization of novel therapeutic agents. Among these, pharmacophore modeling and virtual screening stand out as powerful techniques to explore the chemical space and identify potential drug candidates. While specific, detailed research focusing exclusively on the pharmacophore modeling and virtual screening of this compound is not extensively documented in publicly available literature, we can extrapolate the methodologies and potential applications based on studies of similar indazole-based compounds.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries in a process known as virtual screening. This allows for the rapid identification of diverse molecules that are likely to exhibit the desired biological activity.
For a compound like this compound, a hypothetical pharmacophore model could be constructed based on its structural features and potential interactions with a target protein. The indazole ring can serve as a hydrogen bond donor and/or acceptor and participate in aromatic interactions. The piperazine moiety, with its two nitrogen atoms, can act as a hydrogen bond acceptor and can be protonated to act as a hydrogen bond donor. The flexible methylene (B1212753) linker allows for conformational adaptability to fit into a binding pocket.
A virtual screening workflow utilizing a pharmacophore model derived from or related to this compound would typically involve the following steps:
Target Identification and Pharmacophore Model Generation: Based on a known biological target for indazole derivatives, a set of active ligands would be used to generate a common-feature pharmacophore model. This model would represent the key interaction points required for binding.
Database Preparation: A large database of chemical compounds, such as ZINC or ChEMBL, would be prepared for screening. This involves generating 3D conformations for each molecule.
Virtual Screening: The pharmacophore model would be used to screen the prepared database. Molecules that match the pharmacophore features with a high degree of fitness are selected as "hits."
Filtering and Docking: The initial hits would be subjected to further filtering based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness. Subsequently, molecular docking studies would be performed to predict the binding mode and affinity of the hit compounds to the target protein.
Hit to Lead Optimization: The most promising candidates from docking studies would be selected for chemical synthesis and biological evaluation.
The following tables represent hypothetical data that could be generated from such a study.
Table 1: Hypothetical Pharmacophore Features for an Indazole-Based Ligand
| Feature ID | Feature Type | X Coordinate (Å) | Y Coordinate (Å) | Z Coordinate (Å) | Radius (Å) |
| HBA1 | Hydrogen Bond Acceptor | 2.5 | 1.8 | 3.2 | 1.5 |
| HBD1 | Hydrogen Bond Donor | 5.1 | -0.5 | 1.9 | 1.5 |
| AROM1 | Aromatic Ring | -1.2 | 3.5 | 0.8 | 2.0 |
| HYD1 | Hydrophobic | -3.8 | -2.1 | 4.5 | 1.8 |
Table 2: Representative "Hit" Compounds from a Hypothetical Virtual Screening
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Affinity (kcal/mol) | Pharmacophore Fit Score |
| ZINC12345678 | C₁₈H₂₀N₄O₂ | 340.38 | -9.2 | 0.95 |
| ZINC98765432 | C₁₉H₂₂N₄O | 322.41 | -8.8 | 0.91 |
| ZINC13579246 | C₁₇H₁₉N₅ | 293.37 | -8.5 | 0.88 |
| ZINC24681357 | C₂₀H₂₄N₄O₂ | 368.44 | -8.1 | 0.85 |
These tables illustrate the type of data that would be generated in a computational study aimed at discovering novel ligands based on the pharmacophore of an indazole derivative. The research findings would detail the specific features of the generated pharmacophore model, the number of compounds screened, the hit rate, and the structural characteristics of the most promising hit compounds. Such studies are instrumental in guiding medicinal chemistry efforts towards the synthesis of new and more potent therapeutic agents.
Future Perspectives and Research Challenges for 3 Piperazin 1 Ylmethyl 2h Indazole Research
Opportunities for Further Structural Optimization and Lead Compound Development
Lead optimization is a critical process in drug discovery that aims to enhance a compound's efficacy, selectivity, and pharmacokinetic properties. patsnap.com For 3-(piperazin-1-ylmethyl)-2H-indazole, significant opportunities exist for structural modification to develop lead compounds with improved therapeutic potential. The process involves an iterative cycle of designing, synthesizing, and testing new analogues to understand their structure-activity relationships (SAR). patsnap.com
Structural simplification is a key strategy to improve synthetic accessibility and pharmacokinetic profiles by removing non-essential chemical groups. nih.gov The optimization of this compound could involve several approaches:
Modification of the Indazole Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) at different positions on the benzene (B151609) portion of the indazole ring can modulate lipophilicity and electronic properties, potentially improving target binding and cell permeability.
Substitution on the Piperazine (B1678402) Ring: The piperazine ring is a versatile linker that can be modified. Adding substituents to the distal nitrogen atom of the piperazine ring is a common strategy. For instance, in the development of autotaxin inhibitors, modifications to a piperazine group were crucial in enhancing potency and improving pharmacokinetic properties, leading to the clinical candidate GLPG1690. acs.org
Alteration of the Methylene (B1212753) Linker: The methylene bridge connecting the indazole and piperazine moieties can be lengthened, shortened, or rigidified to explore the optimal spatial arrangement for target interaction.
A systematic SAR analysis, guided by computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling, can accelerate the optimization process. patsnap.com
Table 1: Potential Structural Modifications for this compound
| Molecular Scaffold Component | Proposed Modification | Rationale / Potential Impact |
| Indazole Ring | Substitution at positions 4, 5, 6, or 7 | Modulate lipophilicity, electronic distribution, and metabolic stability. |
| Piperazine Ring | N-substitution with alkyl, aryl, or acyl groups | Explore new interactions with the biological target; improve selectivity and potency. acs.orgnih.gov |
| Methylene Linker | Chain extension or introduction of rigidity | Optimize orientation and distance between the two ring systems for enhanced binding. |
Exploration of Novel Biological Targets and Therapeutic Indications
The indazole scaffold is present in a variety of compounds with diverse biological activities, suggesting that this compound could be investigated for multiple therapeutic applications. nih.gov
Oncology: Many indazole derivatives have been investigated as anticancer agents. nih.gov For example, novel 1H-indazole derivatives have been developed as potent inhibitors of pan-Pim kinases, which are implicated in cell survival and proliferation. nih.gov Similarly, hybrid molecules containing piperazine and nitroimidazole moieties have shown promising cytotoxic activity against human cancer cell lines like MCF-7 (breast cancer). nih.gov This suggests that this compound could be explored as a potential inhibitor of cancer-related kinases or other signaling pathways.
Antimicrobial Activity: Both indazole and piperazine motifs are found in compounds with antimicrobial properties. nih.govresearchgate.net Derivatives of 2H-indazole have demonstrated potent activity against protozoa like Giardia intestinalis and yeasts such as Candida albicans. nih.gov Furthermore, carbazole (B46965) derivatives featuring a 3-(piperazin-1-yl)propan-2-ol moiety have shown excellent antibacterial activity against plant pathogens. This collective evidence supports the investigation of this compound as a potential antibacterial, antifungal, or antiprotozoal agent. nih.govnih.gov
Neurological Disorders: Piperazinyl derivatives have been successfully developed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, which are targets for treating neuropathic pain. nih.gov This opens the possibility of exploring this compound for activity against central nervous system targets.
Table 2: Potential Biological Targets and Indications for this compound
| Therapeutic Area | Potential Biological Target(s) | Rationale from Related Compounds |
| Oncology | Protein Kinases (e.g., Pim-1, Pim-2, Pim-3) | Indazole derivatives show potent pan-Pim kinase inhibition. nih.gov |
| Infectious Diseases | Microbial enzymes or structural components | 2H-indazole derivatives exhibit antiprotozoal and anticandidal activity. nih.gov Piperazine derivatives show antibacterial effects. researchgate.net |
| Neurology/Pain | Voltage-Gated Calcium Channels (α2δ-1 subunit) | Piperazinyl bicyclic derivatives are potent ligands for this pain-related target. nih.gov |
| Inflammation | Cyclooxygenase-2 (COX-2) | Certain 2H-indazole derivatives show inhibitory activity against COX-2. nih.gov |
Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment
To rigorously evaluate the therapeutic potential of this compound and its optimized analogues, the development and use of advanced preclinical models are essential.
In Vitro Models: The initial assessment of biological activity relies on a battery of in vitro assays. For anticancer potential, a panel of human cancer cell lines would be necessary, such as HL60 (leukemia), HCT116 (colon), MCF-7 (breast), and PC3 (prostate). nih.govnih.gov For antimicrobial testing, assays against clinically relevant strains of bacteria (Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) would be required to determine the minimum inhibitory concentration (MIC). nih.govresearchgate.net
In Vivo Models: Promising compounds would then advance to in vivo models to assess efficacy and pharmacokinetics. For oncology, xenograft models, where human tumor cells are implanted in immunocompromised mice, are standard. For other indications, relevant animal models would be employed. For example, the efficacy of an autotaxin inhibitor containing a piperazine moiety was demonstrated in a bleomycin-induced pulmonary fibrosis model in mice. acs.org Such models are crucial for understanding how a compound behaves in a complex biological system.
Addressing Remaining Research Gaps in Preclinical Characterization
A significant challenge in the development of novel indazole-based compounds is the elucidation of their precise mechanisms of action. For many biologically active indazole derivatives, the exact molecular targets and pathways they modulate remain unknown. nih.gov A key research priority for this compound would be to identify its specific biological targets using techniques like thermal shift assays, affinity chromatography, and chemoproteomics.
Furthermore, a thorough preclinical characterization must include a comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. patsnap.com Understanding the compound's metabolic stability, potential for drug-drug interactions (e.g., inhibition of cytochrome P450 enzymes), and general pharmacokinetic behavior is crucial for its advancement as a potential drug candidate.
Potential for Combination Research with Other Therapeutic Modalities
The exploration of combination therapies represents a promising avenue for future research. The biological activities of some indazole derivatives suggest they could act as dual-action agents, for instance, possessing both anti-inflammatory and antimicrobial properties. nih.gov In oncology, combining a targeted agent like a kinase inhibitor with standard-of-care chemotherapy or immunotherapy is a well-established strategy to enhance efficacy and overcome resistance. If this compound or its derivatives are found to inhibit a key cancer pathway, evaluating their synergistic effects with other anticancer drugs would be a logical next step.
Q & A
Q. Q1. What are the common synthetic routes for 3-(piperazin-1-ylmethyl)-2H-indazole, and how are intermediates validated?
Answer: The compound is typically synthesized via a Mannich reaction using indazole and piperazine derivatives. For example, 3-(piperazin-1-ylmethyl)-1H-indazole is formed by reacting indazole with a Mannich base (e.g., formaldehyde and piperazine) under reflux conditions. Subsequent functionalization, such as hydrazine hydrate treatment in ethanol, yields intermediates like ethyl 2-(3-((piperazin-1-yl)methyl)-1H-indazole-1-yl) acetate . Validation of intermediates involves IR spectroscopy (to confirm NH/OH stretches and aromatic C-H bonds), ¹H NMR (to verify piperazine methylene protons at δ 2.5–3.5 ppm), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns) .
Advanced Synthesis & Regioselectivity
Q. Q2. How can regioselective functionalization of 2H-indazole derivatives be achieved, particularly at the 3-position?
Answer: Regioselective alkylation or acylation at the 3-position is enabled by photoredox catalysis or radical-mediated pathways . For instance, Ag(I)/Na₂S₂O₈ systems facilitate radical alkylation using Hantzsch esters as radical reservoirs, achieving >90% regioselectivity under mild conditions (room temperature, visible light) . Methodological optimization includes screening solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., 4CzIPN photocatalyst) to suppress competing 1H-indazole tautomerization .
Basic Biological Activity Profiling
Q. Q3. What in vitro biological activities have been reported for this compound derivatives?
Answer: Derivatives exhibit antimicrobial (e.g., Staphylococcus aureus MIC = 8–32 µg/mL) and nematicidal activity (Caenorhabditis elegans LC₅₀ = 50–100 µM) . Piperazine substitutions enhance solubility and membrane permeability, critical for bioavailability. Standard assays include broth microdilution for antimicrobial testing and nematode motility inhibition assays .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q4. How do electronic and steric effects of substituents on the piperazine ring influence anticancer activity?
Answer: Electron-withdrawing groups (e.g., -CF₃) on the piperazine ring improve tubulin polymerization inhibition (IC₅₀ = 0.8–1.2 µM) by enhancing interactions with the colchicine-binding site. Conversely, bulky groups (e.g., benzyl) reduce potency due to steric clashes. SAR studies utilize molecular docking (e.g., Autodock Vina) and pharmacophore modeling to map hydrogen-bonding interactions with β-tubulin residues (e.g., Lys254, Asn258) .
Data Contradictions & Tautomer Stability
Q. Q5. Why do some studies report conflicting tautomer ratios (1H- vs. 2H-indazole) in coordination complexes?
Answer: Tautomer stability depends on metal coordination geometry and ligand environment . For example, trans-[Os(IV)Cl₄(2H-indazole)₂] stabilizes the 2H-indazole tautomer via π-backbonding, whereas 1H-indazole dominates in non-coordinated systems. Contradictions arise when studies assume tautomeric purity without X-ray crystallography or variable-temperature NMR validation .
Advanced Mechanistic Insights
Q. Q6. What role does the piperazine moiety play in enhancing blood-brain barrier (BBB) penetration for CNS-targeted derivatives?
Answer: Piperazine’s basic nitrogen (pKa ~9.5) facilitates protonation at physiological pH, promoting interactions with BBB transporters (e.g., P-glycoprotein). LogP optimization (target range: 2–3) balances lipophilicity and aqueous solubility. In vivo studies using radiolabeled analogs (e.g., ¹⁴C-tracers) quantify brain-to-plasma ratios, with piperazine derivatives showing 2–3× higher BBB penetration than non-piperazine analogs .
Methodological Challenges in Characterization
Q. Q7. What analytical challenges arise in distinguishing regioisomers of 3-substituted 2H-indazole derivatives?
Answer: Regioisomers (e.g., 3- vs. 5-substituted) exhibit nearly identical ¹H NMR shifts in aromatic regions. Resolution requires NOESY/ROESY to detect spatial proximity between substituents and the indazole core or high-resolution mass spectrometry (HRMS) to differentiate exact masses. For example, a 3-methyl vs. 5-methyl substituent shows distinct NOE correlations between the methyl group and H-4/H-6 protons .
Advanced Applications in Photopharmacology
Q. Q8. How can this compound derivatives be modified for light-controlled biological activity?
Answer: Incorporating azobenzene or nitroaromatic photoswitches enables reversible isomerization under UV/Vis light. For example, a nitro group at the indazole 5-position shifts absorption to 365 nm, allowing activation in biological tissues. Patch-clamp electrophysiology confirms light-dependent ion channel modulation (e.g., 50% activity increase under 405 nm irradiation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
